molecular formula C11H18ClNO2 B6361724 2-Methoxy-4-{[(propan-2-yl)amino]methyl}phenol hydrochloride CAS No. 1240581-85-4

2-Methoxy-4-{[(propan-2-yl)amino]methyl}phenol hydrochloride

Cat. No.: B6361724
CAS No.: 1240581-85-4
M. Wt: 231.72 g/mol
InChI Key: HWPWJDPIWTUHGZ-UHFFFAOYSA-N
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Description

2-Methoxy-4-{[(propan-2-yl)amino]methyl}phenol hydrochloride is a chemical compound with a variety of applications in scientific research and industry. This compound is known for its unique chemical structure, which includes a methoxy group, an amino group, and a phenol group. These functional groups contribute to its reactivity and versatility in different chemical reactions.

Scientific Research Applications

2-Methoxy-4-{[(propan-2-yl)amino]methyl}phenol hydrochloride has a wide range of applications in scientific research:

Safety and Hazards

The safety and hazards associated with a compound refer to its potential risks to health and the environment. The specific safety and hazards of “2-Methoxy-4-{[(propan-2-yl)amino]methyl}phenol hydrochloride” are not detailed in the available resources .

Preparation Methods

The synthesis of 2-Methoxy-4-{[(propan-2-yl)amino]methyl}phenol hydrochloride typically involves several steps. One common synthetic route includes the reaction of 2-methoxyphenol with isopropylamine in the presence of a suitable catalyst. The reaction conditions often involve moderate temperatures and controlled pH levels to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency .

Chemical Reactions Analysis

2-Methoxy-4-{[(propan-2-yl)amino]methyl}phenol hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into more reduced forms, often involving hydrogenation.

    Substitution: The methoxy and amino groups can participate in substitution reactions, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-{[(propan-2-yl)amino]methyl}phenol hydrochloride involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to various biological effects. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways .

Comparison with Similar Compounds

2-Methoxy-4-{[(propan-2-yl)amino]methyl}phenol hydrochloride can be compared with similar compounds such as:

    2-Methoxy-4-{[(4-methylphenyl)amino]methyl}phenol: This compound has a similar structure but with a methyl group instead of an isopropyl group.

    2-Methoxy-5-{[(phenylamino)methyl]phenol}: This compound has a phenyl group instead of an isopropyl group. These similar compounds share some chemical properties but differ in their reactivity and specific applications.

Properties

IUPAC Name

2-methoxy-4-[(propan-2-ylamino)methyl]phenol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2.ClH/c1-8(2)12-7-9-4-5-10(13)11(6-9)14-3;/h4-6,8,12-13H,7H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWPWJDPIWTUHGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CC(=C(C=C1)O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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